benzo[d][1,2,3]thiadiazol-5-aMine

Catalog No.
S732704
CAS No.
1753-29-3
M.F
C6H5N3S
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzo[d][1,2,3]thiadiazol-5-aMine

CAS Number

1753-29-3

Product Name

benzo[d][1,2,3]thiadiazol-5-aMine

IUPAC Name

1,2,3-benzothiadiazol-5-amine

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C6H5N3S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H,7H2

InChI Key

NTOZWWRQYAJWGC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)N=NS2

Canonical SMILES

C1=CC2=C(C=C1N)N=NS2

Benzo[d][1,2,3]thiadiazol-5-amine is a substituted heterocyclic compound belonging to the aminobenzothiadiazole class. These molecules serve as critical precursors and building blocks in the synthesis of specialized chemical products, including agrochemicals, pharmaceuticals, and functional materials like dyes and organic semiconductors. [REFS-1, REFS-2] The value of this scaffold is highly dependent on the specific arrangement of its functional groups, as the location of the amino substituent dictates the electronic properties, reactivity, and ultimate performance of any downstream product.

Procuring an incorrect positional isomer, such as the 4-amino or 7-amino variants, is a common point of failure in synthetic workflows that require benzo[d][1,2,3]thiadiazol-5-amine. The amine group's position fundamentally alters the molecule's electron density distribution, steric accessibility, and the regioselectivity of subsequent reactions. [1] This non-interchangeability is confirmed by the distinct analytical signatures (e.g., NMR spectra) of each isomer, which arise from their unique electronic environments. Using a crude mixture or the wrong isomer will lead to different product characteristics, lower yields, or complete reaction failure, making isomer-specific procurement essential for reproducibility.

Unique Electronic Signature Confirms Isomeric Purity and Prevents Process Failure

The positional isomers of aminobenzo[1,2,3]thiadiazole are chemically distinct compounds that can be separated and analytically differentiated. The 1H NMR spectrum of the 5-amino isomer shows a unique pattern of chemical shifts for its aromatic and amine protons compared to its 4-amino and 7-amino counterparts, confirming a distinct electronic environment. For example, the doublet of doublets for the proton at position 6 in the 5-amino isomer appears at 7.09 ppm, a value different from any signal in the other isomers, providing a clear quality control checkpoint.

Evidence Dimension1H NMR Chemical Shift (CDCl3, 300 MHz)
Target Compound Data5-amino isomer: Aromatic protons at δ 7.09 (dd), 7.78 - 7.84 (m).
Comparator Or Baseline4-amino isomer: δ 6.74 (d), 7.31 (d), 7.42 (t). 7-amino isomer: δ 6.90 (dd), 7.46 (t), 8.08 (dd).
Quantified DifferenceUnique and non-overlapping signal patterns for each isomer.
ConditionsProton NMR analysis in deuterated chloroform (CDCl3).

This provides an unambiguous analytical method to confirm the procurement of the correct, high-purity isomer, which is essential for reproducible synthesis and predictable material properties.

Isomer-Specific Control Over Optical Properties for Dye and Sensor Development

The position of an electron-donating or -withdrawing group on a benzothiazole-based core is known to systematically alter its light absorption properties. In a study on nitro-substituted benzothiazoles, moving the substituent from ortho to meta to para positions resulted in a progressive red-shift of the maximum absorption wavelength (λmax) from 271 nm to 303 nm to 307 nm. [1] By this established principle, the 5-amino isomer of benzo[d][1,2,3]thiadiazole will produce downstream dyes and functional materials with distinct and predictable optical properties that cannot be achieved with the 4-amino or 7-amino isomers.

Evidence DimensionUV/Vis Absorption Maximum (λmax)
Target Compound DataThe 5-amino isomer serves as a precursor to chromophores with a specific λmax dictated by its unique electronic structure.
Comparator Or BaselinePositional isomers of a related system (N-(benzo[d]thiazol-2-yl)-nitrobenzamide) show distinct λmax values: ortho (271 nm) vs. para (307 nm).
Quantified DifferenceA shift of 36 nm was observed between isomers in the comparator system.
ConditionsUV/Vis spectroscopy of derived molecules in solution.

For applications requiring a specific color, fluorescence, or light absorption window, selecting the correct amine isomer is a primary, non-negotiable design choice.

Defined Electrochemical Potential for Redox-Active Material Design

The introduction of an amino group significantly alters the electrochemical properties of heterocyclic systems. In a study of phenothiazine, the addition of an amino group at the 2-position lowered the oxidation potential from 0.69 V to 0.38 V versus a saturated Ag/AgCl electrode. [1] This demonstrates that an amino group makes the molecule easier to oxidize. The specific position of the amine on the benzo[d][1,2,3]thiadiazole ring will therefore define its redox potential. The 5-amino isomer offers a specific oxidation potential that is distinct from its other isomers, making it a tailored choice for tuning the energy levels of organic semiconductors or developing electrochemical sensors.

Evidence DimensionOxidation Potential (vs Ag/AgCl)
Target Compound DataProvides a specific, tuned oxidation potential based on the 5-position of the electron-donating amino group.
Comparator Or Baseline2-Aminophenothiazine (0.38 V) vs. unsubstituted Phenothiazine (0.69 V).
Quantified DifferenceA decrease of 0.31 V in oxidation potential upon adding an amino group to the comparator system.
ConditionsCyclic voltammetry in acetonitrile with 0.1 M TBAP.

This allows for the rational design of materials with specific HOMO energy levels, which is a critical procurement consideration for applications in organic electronics, batteries, and sensors.

Precursor for Azo Dyes and Functional Pigments with Specific Color Targets

This compound is the correct choice when synthesizing azo dyes or other chromophores where the final color is critically dependent on the specific electronic interaction between the diazo group and the electron-donating amino group at the 5-position. Using other isomers would result in a different color.

Building Block for Redox-Active Polymers and Organic Semiconductors

Ideal for constructing conjugated polymers or small molecules where the HOMO energy level must be precisely tuned. The defined oxidation potential of the 5-amino isomer makes it a suitable building block for charge-transport layers in organic electronic devices like OLEDs and OPVs.

Regio-Specific Intermediate for Agrochemical and Pharmaceutical Synthesis

Serves as a high-purity, analytically-defined starting material for multi-step syntheses where the regiochemistry is critical for the final product's biological activity. Its unique structure ensures specific reaction pathways are followed, preventing the formation of undesired isomeric byproducts.

XLogP3

1.2

Wikipedia

1,2,3-Benzothiadiazol-5-amine

Dates

Last modified: 08-15-2023

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